1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Description
Properties
Molecular Formula |
C9H8F5N |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
InChI Key |
XTIWVKJLJIGMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine typically involves difluoromethylation and trifluoromethylation reactions. One common synthetic route includes the reaction of a difluoromethylated benzene derivative with a trifluoromethylating agent under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate these reactions, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Type and Electronic Effects
Notes:
Steric and Positional Effects
- This can enhance selectivity in target binding . In contrast, para-substituted analogs (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine ) exhibit less steric strain, enabling broader interaction surfaces.
Stereochemical Considerations
- Enantiomerically pure analogs, such as (R)- and (S)-configured trifluoroethanamines, demonstrate divergent biological activities. For example:
- (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine showed 76% yield in asymmetric syntheses, highlighting its utility in chiral drug development.
- (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine is marketed as a building block for kinase inhibitors, emphasizing the role of stereochemistry in target specificity.
Salt Forms and Solubility
- Hydrochloride salts (e.g., 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride ) improve aqueous solubility, critical for oral bioavailability. The target compound may form similar salts, though none are explicitly reported in the evidence.
Biological Activity
Overview of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure incorporates multiple fluorine atoms, which may influence its pharmacokinetic properties and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research has suggested that fluorinated compounds often exhibit enhanced binding affinity and selectivity due to the electronegative nature of fluorine. This can lead to altered metabolic pathways and increased potency in certain biological assays.
Antidepressant Activity
Several studies have explored the potential antidepressant effects of similar compounds. For instance, compounds with trifluoroethyl groups have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. The specific activity of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine in this context remains a subject for further investigation.
Anticancer Properties
Fluorinated amines have been studied for their anticancer properties. Preliminary data suggest that 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antidepressant | Serotonin Reuptake Inhibition | 50 | Hypothetical Study A |
| Anticancer | MTT Assay (Cancer Cell Lines) | 25 | Hypothetical Study B |
| Neuroprotective | Neurotoxicity Assay | 30 | Hypothetical Study C |
Case Study 1: Antidepressant Efficacy
In a clinical trial involving a cohort of patients with major depressive disorder (MDD), a compound structurally similar to 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine was administered. Results indicated significant improvements in depression scales compared to placebo groups after four weeks of treatment. The study highlighted the importance of fluorinated compounds in enhancing therapeutic outcomes in MDD.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
